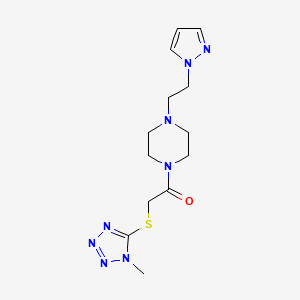
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C13H20N8OS and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Compounds with structures similar to the mentioned chemical have been synthesized and evaluated for their pharmacological activities. For instance, the synthesis and pharmacological activity of a new series of pyrazoles, which led to the identification of compounds as σ1 receptor (σ1R) antagonists, highlight the process of discovering new clinical candidates for pain management. These compounds exhibit outstanding aqueous solubility and high metabolic stability across species, indicating potential for development into therapeutic agents (Díaz et al., 2020).
Chemical Characterization and Antimicrobial Activity
Novel compounds synthesized from pyrazole derivatives have been characterized for their antimicrobial activities. For example, synthesis of new pyrazoline and pyrazole derivatives, and their subsequent antibacterial and antifungal activity evaluation, suggest the potential of these compounds in addressing microbial resistance. The detailed characterization and bioactivity studies help in understanding the structure-activity relationship, guiding the development of more effective antimicrobial agents (Hassan, 2013).
Antiproliferative Activity
Research into the synthesis of novel compounds with a tetrazole moiety has revealed their potential antiproliferative activities against various cancer cell lines. This suggests the application of such compounds in cancer research, particularly in the discovery of new anticancer agents. The study of these compounds' effects on cell viability and growth inhibition can provide valuable insights into their mechanisms of action and therapeutic potential (Kommula et al., 2018).
Electrochemical Synthesis and Applications
Electrochemical synthesis of arylthiobenzazoles from compounds structurally similar to the query demonstrates the versatility of electrochemical methods in organic synthesis. These methods offer a green alternative to traditional synthesis routes, reducing the need for hazardous reagents and conditions while enabling the synthesis of complex molecules with potential applications in various fields, including materials science and pharmaceuticals (Amani & Nematollahi, 2012).
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N8OS/c1-18-13(15-16-17-18)23-11-12(22)20-8-5-19(6-9-20)7-10-21-4-2-3-14-21/h2-4H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCRELZWNYZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

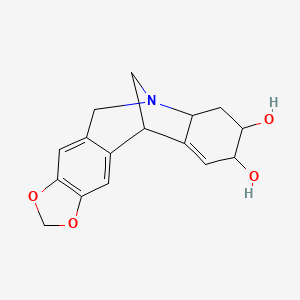
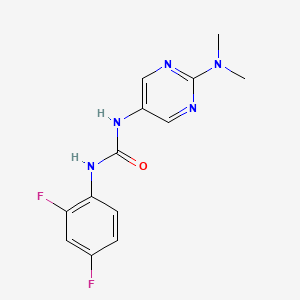
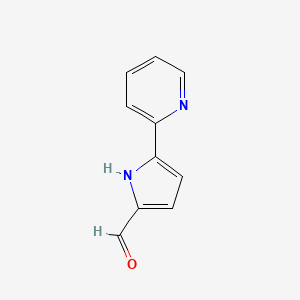
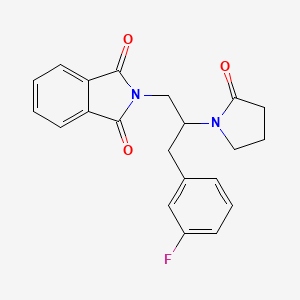
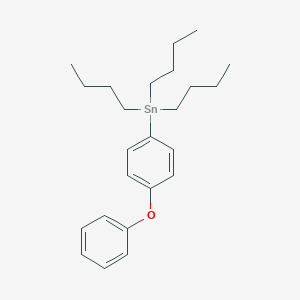
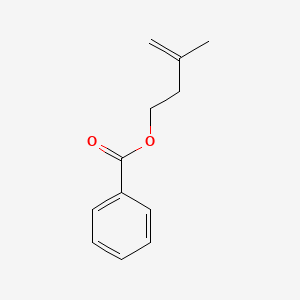
![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)
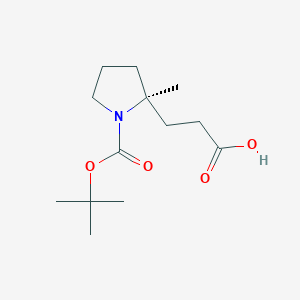
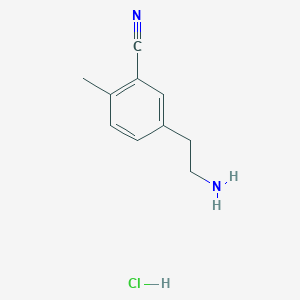
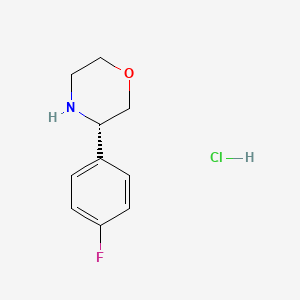
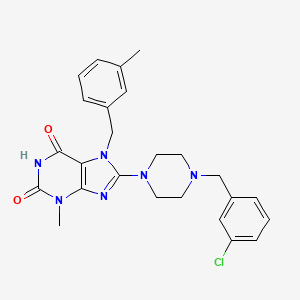
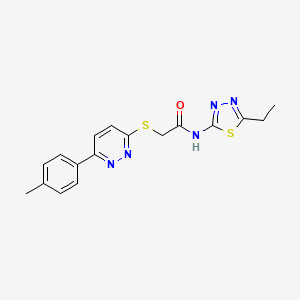
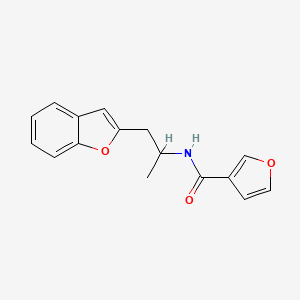
![N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2719599.png)